molecular formula C9H12N2O2S B2372268 N-(thiophen-2-yl)morpholine-4-carboxamide CAS No. 74729-72-9

N-(thiophen-2-yl)morpholine-4-carboxamide

Cat. No.: B2372268
CAS No.: 74729-72-9
M. Wt: 212.27
InChI Key: SIECBMCGZHXGPD-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)morpholine-4-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine-based compounds and exhibits potent biological activity against various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)morpholine-4-carboxamide typically involves the reaction of thiophene derivatives with morpholine and carboxamide groups. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-yl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These include compounds like suprofen and articaine, which exhibit various pharmacological properties.

    Morpholine-based compounds: These include other morpholine derivatives that are used in medicinal chemistry for their biological activities.

Uniqueness

N-(thiophen-2-yl)morpholine-4-carboxamide is unique due to its combination of a thiophene ring and a morpholine carboxamide group, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit Mycobacterium tuberculosis by targeting a specific molecular pathway sets it apart from other similar compounds .

Biological Activity

N-(thiophen-2-yl)morpholine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a morpholine ring, a thiophene moiety, and a carboxamide functional group. This article explores its biological activity, potential therapeutic applications, and the results of various studies that have focused on this compound.

Chemical Structure and Properties

The systematic name of this compound reflects its structural components:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Thiophene moiety : A five-membered aromatic ring containing sulfur.
  • Carboxamide group : A functional group consisting of a carbonyl (C=O) and an amine (NH2).

This combination of features may enhance the compound's binding affinity to biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, related thiophene carboxamide derivatives have shown significant activity against Hep3B liver cancer cells with IC50 values indicating effective inhibition of cell growth .

Currently, there is no well-defined mechanism of action for this compound due to limited research on its biological properties. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity among thiophene derivatives:

Compound NameStructural FeaturesUnique Aspects
Thiophene-2-carboxamideContains a thiophene ring and carboxamide groupSimpler structure without morpholine component
Morpholine-4-carboxamideMorpholine ring with a carboxamide groupLacks the thiophene moiety
N-phenylmorpholineMorpholine ring substituted with a phenyl groupDoes not include the thiophene structure

This compound stands out due to its unique combination of both morpholine and thiophene structures, which may confer specific biological properties not present in simpler derivatives.

Case Studies and Research Findings

  • Anticancer Studies : Recent investigations into thiophene carboxamide derivatives have demonstrated their potential as biomimetics for known anticancer drugs. For example, compounds derived from similar structures showed promising results against Hep3B cells, indicating that modifications in the thiophene structure can significantly enhance anticancer activity .
  • Urease Inhibition : Another study focused on morpholine-thiophene hybrids targeting urease enzymes linked to bacterial infections. Compounds exhibited remarkable inhibitory potential against urease, suggesting that this compound could be explored for similar applications .
  • Pharmacological Profiles : The interaction profiles of related compounds indicate their ability to modulate enzyme activities, which could lead to therapeutic applications in treating inflammatory conditions and cancers .

Properties

IUPAC Name

N-thiophen-2-ylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-9(10-8-2-1-7-14-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECBMCGZHXGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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